4-Bromo-6-(4-ethylphenyl)pyrimidine
Overview
Description
Molecular Structure Analysis
Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The specific molecular structure of “4-Bromo-6-(4-ethylphenyl)pyrimidine” would include a bromine atom at the 4th position and an ethylphenyl group at the 6th position of the pyrimidine ring.Scientific Research Applications
Antiviral Applications
One study focused on the synthesis of 5-substituted-2,4-diaminopyrimidine derivatives, exploring their potential as antiviral agents. While these compounds showed limited efficacy against DNA viruses, they exhibited significant inhibitory activity against retroviruses, highlighting the potential use of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).
Nonlinear Optical (NLO) Properties
Another area of application involves the investigation of the structural parameters and NLO properties of pyrimidine derivatives. A comparative study between theoretical (DFT/TDDFT) and experimental analyses revealed that these compounds exhibit promising applications in NLO and optoelectronic fields, indicating their utility in high-tech applications (Hussain et al., 2020).
Synthetic Methodologies for Pharmaceutical Intermediates
Research into the synthesis of pyrimidine compounds as intermediates for pharmaceutical applications has led to the development of rapid synthetic methods. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been identified as an important intermediate in the synthesis of pyrimidines, showcasing the utility of bromo-substituted pyrimidines in pharmaceutical synthesis (Hou et al., 2016).
Chemical Reaction Studies
The versatility of pyrimidine derivatives has also been explored in the context of various chemical reactions, including palladium-catalyzed arylations and alkynylations. These reactions are crucial for the development of novel immunomodulatory compounds with potential anticancer properties, indicating the broad applicability of pyrimidine derivatives in medicinal chemistry (Hannah et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-(4-ethylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDHRSULPCUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-ethylphenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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